

chemical stability of hexamethylethane under standard conditions

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

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An In-Depth Technical Guide to the Chemical Stability of Hexamethylethane Under Standard Conditions

Authored by: Gemini, Senior Application Scientist Abstract

Hexamethylethane, formally known as **2,2,3,3-tetramethylbutane**, presents a fascinating case study in chemical stability, where extreme steric congestion dictates its physical properties and chemical reactivity. As the most heavily branched and compact of the octane isomers, its structure is a testament to the limits of carbon-carbon bonding.^[1] This guide provides an in-depth analysis of the factors governing the stability of hexamethylethane under standard conditions. We will explore its unique structural characteristics, thermodynamic properties, bond dissociation energies, and decomposition pathways, offering field-proven insights for researchers, scientists, and professionals in drug development who frequently encounter sterically hindered motifs.

Introduction: The Paradox of a Crowded Alkane

Hexamethylethane is an acyclic, saturated hydrocarbon with the chemical formula C₈H₁₈.^[1] Its structure consists of two tert-butyl groups joined together, creating a molecule of exceptional symmetry and steric bulk.^[1] This high degree of branching confers unique physical properties; it is the smallest saturated acyclic hydrocarbon that exists as a solid at a standard room temperature of 25°C, with a melting point around 100°C.^[1]

While alkanes are generally regarded as chemically inert, the stability of hexamethylethane is a subject of nuanced discussion. Its resistance to many chemical reactions under standard conditions is legendary, yet the very steric strain that protects it also introduces a critical vulnerability in its central carbon-carbon bond. This guide will dissect this paradox, providing a comprehensive view of its stability profile.

Molecular Structure and the Dominance of Steric Hindrance

The defining feature of hexamethylethane is the immense steric hindrance imparted by its six methyl groups. Steric hindrance is a nonbonding interaction that influences the shape and reactivity of molecules, arising from the spatial arrangement of atoms.^{[2][3]} In hexamethylethane, the two tert-butyl groups are so bulky that they effectively shield the central C-C bond from external chemical attack.

This steric congestion forces the molecule into a specific conformation, creating significant strain. The repulsion between the electron clouds of the closely packed methyl groups leads to an increase in the molecule's potential energy, a phenomenon known as steric strain.^[4] This strain is a key factor in its chemical behavior.

Caption: Molecular structure of hexamethylethane (**2,2,3,3-tetramethylbutane**).

Thermodynamic Profile: The Most Stable Octane Isomer

From a thermodynamic standpoint, hexamethylethane is the most stable of all C₈H₁₈ isomers. ^[1] Its standard enthalpy of formation is approximately 17.5 kJ/mol (4.18 kcal/mol) lower than that of the linear isomer, n-octane.^[1] This enhanced stability has been attributed to stabilizing dispersive interactions, a phenomenon known as "protobranching," where electron correlation between the closely spaced methyl groups contributes to a lower overall energy state.^[1]

Table 1: Thermodynamic Properties of Hexamethylethane

Property	Value
Molar Mass	114.232 g·mol ⁻¹ [1]
Standard Enthalpy of Formation ($\Delta_f H^\ominus_{298}$)	-225.9 \pm 1.9 kJ·mol ⁻¹ [5]
Standard Molar Entropy (S^\ominus_{298})	273.76 J·K ⁻¹ ·mol ⁻¹ [1]
Heat Capacity (C_p)	232.2 J·K ⁻¹ ·mol ⁻¹ [1]

The Central C-C Bond: A Point of Latent Weakness

While steric hindrance protects hexamethylethane from intermolecular reactions, the internal steric strain significantly weakens the central carbon-carbon bond. Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically in the gaseous state.[\[6\]](#) The BDE of the central C-C bond in hexamethylethane is considerably lower than that of a typical alkane C-C bond, such as in ethane.

This lower BDE is a direct consequence of steric strain relief. Upon cleavage, the two resulting tert-butyl radicals can adopt a more relaxed, planar geometry, releasing the strain that was present in the parent molecule. This makes the central bond susceptible to cleavage under energetic conditions, such as high temperatures.

Table 2: Comparative C-C Bond Dissociation Energies (BDE)

Molecule	Bond	BDE (kJ/mol)	BDE (kcal/mol)
Ethane ($\text{H}_3\text{C}-\text{CH}_3$)	C-C	368 [7]	87.9
Propane ($\text{H}_3\text{C}-\text{CH}_2\text{CH}_3$)	C-C	356	85.0
Hexamethylethane $((\text{CH}_3)_3\text{C}-\text{C}(\text{CH}_3)_3)$	Central C-C	282.4 [7]	67.5

To convert kJ/mol to kcal/mol, divide by 4.184.[\[7\]](#)

Reactivity Profile: Stability at STP, Decomposition Under Stress

Under standard temperature and pressure (STP), hexamethylethane is exceptionally stable and unreactive. Its sterically shielded central bond and C-H bonds are inaccessible to most reagents. It does not readily undergo radical substitution reactions that are common for other alkanes because abstraction of a hydrogen atom is sterically hindered, and the resulting primary radical is less stable than the radicals formed from other alkanes.^{[8][9]}

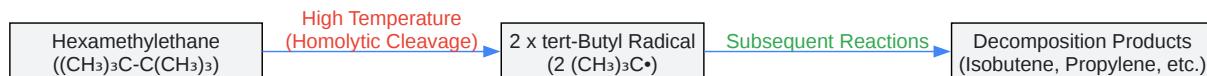
However, its stability is conditional. At elevated temperatures, the molecule undergoes thermal decomposition, or thermolysis.^[10] The weakest point in the molecule, the strained central C-C bond, is the first to break.

Thermal Decomposition Mechanism

Studies using single-pulse shock tubes have elucidated the decomposition mechanism of hexamethylethane.^{[11][12]} The process is initiated by the homolytic cleavage of the central C-C bond to yield two tert-butyl radicals.

Initiation Step: $(\text{CH}_3)_3\text{C}-\text{C}(\text{CH}_3)_3 \rightarrow 2 (\text{CH}_3)_3\text{C}\cdot$

These highly reactive tert-butyl radicals then undergo subsequent reactions, primarily disproportionation to form isobutane and isobutene, or decomposition into smaller fragments.^[11]



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Caption: Thermal decomposition pathway of hexamethylethane.

Synthetic Challenges: A Molecule Difficult to Create

The same steric hindrance that confers stability also makes hexamethylethane challenging to synthesize.^[13] Classical methods for forming C-C bonds often fail or give very low yields.

- Wurtz-type Couplings: The reaction of tert-butyl halides with sodium metal (a Wurtz coupling) is notoriously inefficient for producing hexamethylethane, with elimination reactions predominating. Symmetrical cross-coupling of tert-butyl iodide has been reported with yields as low as 10%.[\[14\]](#)
- Grignard Reagent Methods: A more successful, though still complex, method involves the dimerization of tert-butyl radicals generated from organomanganese compounds, which are themselves formed via transmetalation from a Grignard reagent.[\[1\]](#)

Exemplar Protocol: Synthesis via Organomanganese Intermediates

This protocol is a conceptual illustration based on described synthetic routes.[\[1\]](#) It must be adapted and optimized under strict laboratory safety protocols.

Objective: To synthesize hexamethylethane via the dimerization of tert-butyl radicals.

Methodology:

- Apparatus Setup: Assemble a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Maintain an inert atmosphere throughout the reaction.
- Reagent Preparation: Place magnesium turnings in the flask. In the dropping funnel, prepare a solution of tert-butyl bromide in anhydrous diethyl ether.
- Grignard Formation (Suppressed): Add a small amount of the tert-butyl bromide solution to the magnesium to initiate the reaction. The presence of a catalytic amount of manganese(II) chloride is crucial.
- Transmetalation and Dimerization: Slowly add the remaining tert-butyl bromide solution to the reaction mixture. The tert-butylmagnesium bromide formed in situ is believed to transmetalate with the manganese(II) salt to form an unstable di-tert-butylmanganese species.
- Radical Formation: This organomanganese compound rapidly decomposes, homolytically cleaving the Mn-C bonds to generate tert-butyl radicals.

- Product Formation: In the solvent cage, two tert-butyl radicals dimerize to form the sterically hindered C-C bond of hexamethylethane.
- Workup and Purification: After the reaction is complete, quench the mixture with a dilute acid solution. Separate the organic layer, wash, dry, and remove the solvent. The solid product, hexamethylethane, can be purified by sublimation or recrystallization.

Conclusion

The chemical stability of hexamethylethane under standard conditions is a direct result of its unique, highly congested molecular architecture. The two bulky tert-butyl groups provide exceptional steric shielding, rendering the molecule inert to a wide range of chemical reagents at ambient temperatures. This steric protection, however, comes at the cost of significant strain in the central carbon-carbon bond. This inherent weakness makes the bond susceptible to homolytic cleavage under thermal stress, defining its primary mode of reactivity. For scientists in fields like drug development, understanding the interplay between steric bulk and bond strain in molecules like hexamethylethane provides critical insights into the stability and potential degradation pathways of complex, sterically hindered pharmaceutical compounds.

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- To cite this document: BenchChem. [chemical stability of hexamethylethane under standard conditions]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1293380#chemical-stability-of-hexamethylethane-under-standard-conditions>]

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